5,6,7,8-Tetrahydroisoquinolin-3-amine
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-3-amine is a chemical compound with the CAS Number: 69958-52-7 . It has a molecular weight of 148.21 and is typically stored at room temperature . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug discovery, organic synthesis, and catalysis.
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol to give trans-decahydroquinolines .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11) . The InChI key is PQJSKRANCYSNLG-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For instance, it can be used as a ligand in iridium(III) catalysts for the reduction of aryl ketones by asymmetric transfer hydrogenation (ATH) .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 219.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 100.0±0.0 °C . The compound has a molar refractivity of 41.1±0.3 cm3 .Scientific Research Applications
Redox Annulations and C–H Functionalization
5,6,7,8-Tetrahydroisoquinolin-3-amine has been studied in redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes, involving dual C–H bond functionalization. Acetic acid acts as a cosolvent and sole promoter in these transformations, demonstrating its utility in organic synthesis (Zhu & Seidel, 2017).
Synthesis of Natural Product Analogues
This compound also participates in redox-neutral annulations with 2-(2-oxoethyl)malonates, catalyzed by benzoic acid. This process leads to structures related to natural products such as crispine A and harmicine, highlighting its importance in the synthesis of biologically active molecules (Zhu, Chandak, & Seidel, 2018).
Endogenous Presence in Rat Brain
Interestingly, 1,2,3,4-tetrahydroisoquinoline, a related compound, was identified as an endogenous amine in non-treated rat brains. This discovery suggests potential neurophysiological roles or implications in conditions like parkinsonism (Kohno, Ohta, & Hirobe, 1986).
Development of Antinociceptive Agents
Research has also explored the potential of 8-amino-5,6,7,8-tetrahydroisoquinolines in developing antinociceptive agents. Despite not binding at nicotinic cholinergic receptors, certain analogs have shown promising results in rodent tests, pointing to possible therapeutic applications in pain management (Dukat et al., 2004).
Synthesis of Tetrahydroisoquinoline Alkaloids
Anodic cyanation has been used in the synthesis of tetrahydroisoquinoline(THIQ) alkaloids. This method involves the alkylation of alpha-aminonitrile as a key step and has been applied to synthesize various alkaloid precursors, demonstrating its importance in medicinal chemistry and natural product synthesis (Louafi et al., 2010).
Catalytic C-H Activation
Tetrahydroisoquinolines are synthesized from allenes and benzylamines, where catalytic C-H activation is assumed to play a crucial role. This method, involving palladium-catalyzed reactions, is significant for developing efficient synthetic pathways for complex molecular frameworks (Rodríguez et al., 2014).
Presence in Parkinsonian Brains
Compounds related to tetrahydroisoquinoline have been identified in parkinsonian and normal human brains. This discovery suggests a potential biochemical link to Parkinson's disease, as these compounds are analogues of MPTP, a known inducer of Parkinson's-like symptoms (Niwa et al., 1991).
Alkaline Earth Catalyzed Cyclizations
Alkaline earth catalysis has been used for the synthesis of tetrahydroisoquinoline frameworks through ene-yne cyclizations. This method offers a 100% atom-efficient pathway, demonstrating its significance in green chemistry and sustainable synthesis approaches (Reid et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that tetrahydroisoquinolines, the class of compounds to which 5,6,7,8-tetrahydroisoquinolin-3-amine belongs, can interact with various biological targets . The exact nature of these interactions and the resulting changes in cellular function depend on the specific structure of the tetrahydroisoquinoline and its target.
Biochemical Pathways
Tetrahydroisoquinolines can potentially interact with a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions would depend on the nature of the target and the specific changes induced by the tetrahydroisoquinoline.
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydroisoquinolin-3-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are essential enzymes in cellular metabolism and cell cycle regulation . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cellular processes such as DNA synthesis and cell division.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, such as A549 (lung cancer cells) and MCF7 (breast cancer cells) . This compound affects the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cell proliferation and induction of programmed cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of DHFR and CDK2, inhibiting their enzymatic activity . This inhibition disrupts the folate metabolism pathway and the cell cycle, leading to reduced DNA synthesis and cell proliferation. Additionally, this compound modulates the expression of genes involved in apoptosis, promoting cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At high doses, it can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the folate metabolism pathway, inhibiting DHFR and disrupting the synthesis of tetrahydrofolate . This disruption affects the production of nucleotides and amino acids, leading to reduced DNA synthesis and cell proliferation. The compound also influences metabolic flux and metabolite levels, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles determines its interactions with biomolecules and its effects on cellular processes. For instance, its presence in the nucleus allows it to modulate gene expression and influence cell cycle regulation.
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSKRANCYSNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535804 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69958-52-7 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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